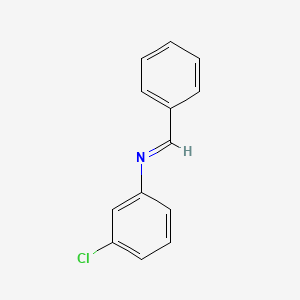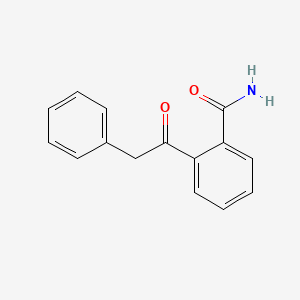![molecular formula C25H26N2O6 B11951900 2-phenoxyethyl N-[2-methyl-5-(2-phenoxyethoxycarbonylamino)phenyl]carbamate CAS No. 75240-24-3](/img/structure/B11951900.png)
2-phenoxyethyl N-[2-methyl-5-(2-phenoxyethoxycarbonylamino)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS(2-PHENOXYETHYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE is a chemical compound with the molecular formula C25H26N2O6 and a molecular weight of 450.496. It is known for its unique structure, which includes phenoxyethyl and methyl-phenylene groups connected by biscarbamate linkages . This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of BIS(2-PHENOXYETHYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE typically involves the reaction of 2-phenoxyethanol with 4-methyl-1,3-phenylenediamine in the presence of a carbamoylating agent. The reaction conditions usually require a solvent such as dichloromethane and a catalyst like pyridine to facilitate the formation of the biscarbamate linkage . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
BIS(2-PHENOXYETHYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines and alcohols.
Scientific Research Applications
BIS(2-PHENOXYETHYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of BIS(2-PHENOXYETHYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The biscarbamate linkages allow it to form stable complexes with these targets, potentially inhibiting their activity or altering their function. The phenoxyethyl groups may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
BIS(2-PHENOXYETHYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE can be compared with other biscarbamate compounds, such as:
BIS(4-VINYLOXYBUTYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE: This compound has similar biscarbamate linkages but different substituents, leading to variations in its chemical and physical properties.
N,N’‘-(4-METHYL-M-PHENYLENE)BIS[N’,N’-DIMETHYLUREA]: Another related compound with biscarbamate linkages, but with different functional groups, affecting its reactivity and applications.
Properties
CAS No. |
75240-24-3 |
|---|---|
Molecular Formula |
C25H26N2O6 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-phenoxyethyl N-[2-methyl-5-(2-phenoxyethoxycarbonylamino)phenyl]carbamate |
InChI |
InChI=1S/C25H26N2O6/c1-19-12-13-20(26-24(28)32-16-14-30-21-8-4-2-5-9-21)18-23(19)27-25(29)33-17-15-31-22-10-6-3-7-11-22/h2-13,18H,14-17H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
JSQRFEMMOXLJOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OCCOC2=CC=CC=C2)NC(=O)OCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


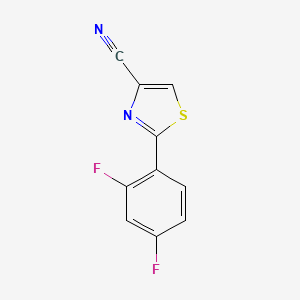

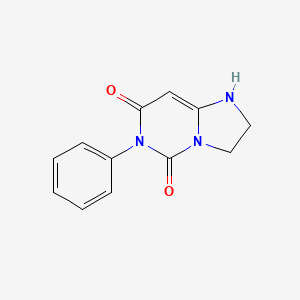

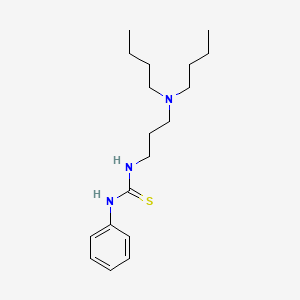

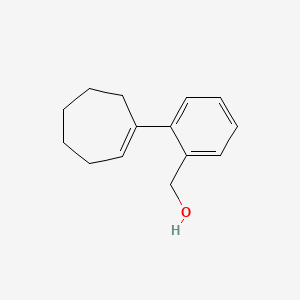
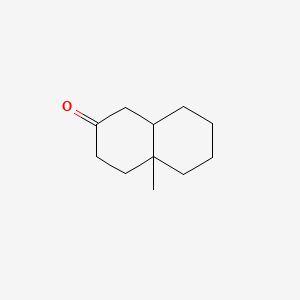
![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951881.png)
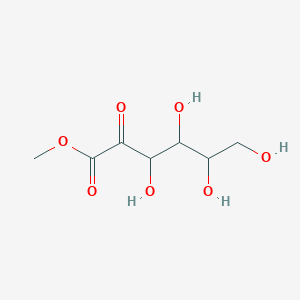
![methyl (2S)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate](/img/structure/B11951885.png)
![Ethyl {[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}acetate](/img/structure/B11951888.png)
